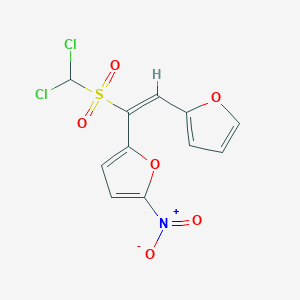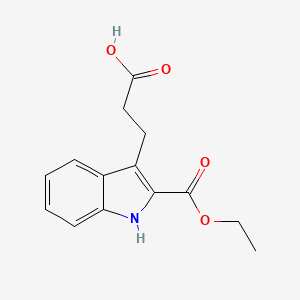
1H-Indole-3-propanoic acid, 2-(ethoxycarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an ethoxycarbonyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced through esterification reactions, where the indole derivative is reacted with ethyl chloroformate in the presence of a base like pyridine.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a series of reactions, including alkylation and subsequent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating its biological activity. The indole ring structure is known to interact with various biological targets, including proteins and nucleic acids, which can lead to diverse pharmacological effects.
類似化合物との比較
Similar Compounds
3-(2-(Methoxycarbonyl)-1H-indol-3-yl)propanoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
3-(2-(Acetoxy)-1H-indol-3-yl)propanoic acid: Contains an acetoxy group instead of an ethoxycarbonyl group.
3-(2-(Hydroxy)-1H-indol-3-yl)propanoic acid: Features a hydroxy group in place of the ethoxycarbonyl group.
Uniqueness
The presence of the ethoxycarbonyl group in 3-(2-(Ethoxycarbonyl)-1H-indol-3-yl)propanoic acid imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
63158-58-7 |
|---|---|
分子式 |
C14H15NO4 |
分子量 |
261.27 g/mol |
IUPAC名 |
3-(2-ethoxycarbonyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO4/c1-2-19-14(18)13-10(7-8-12(16)17)9-5-3-4-6-11(9)15-13/h3-6,15H,2,7-8H2,1H3,(H,16,17) |
InChIキー |
SAHLQESAZQTCAU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



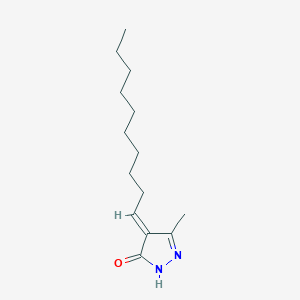
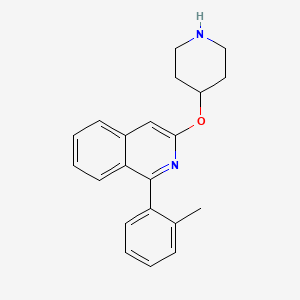
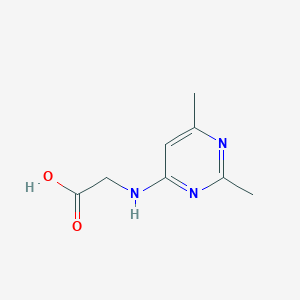
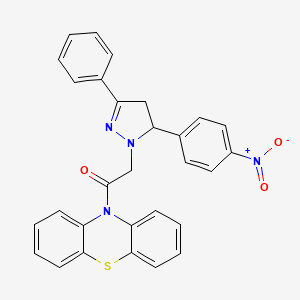
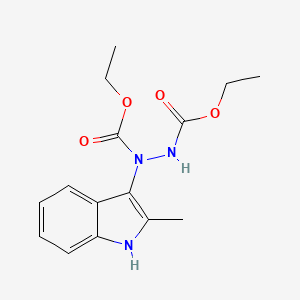
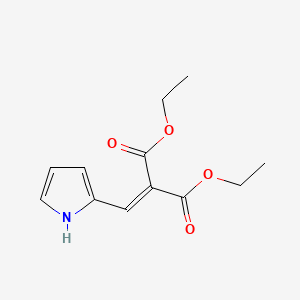
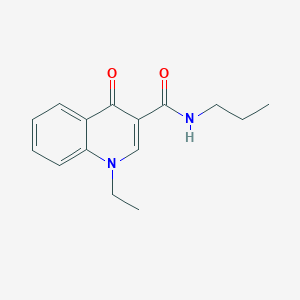
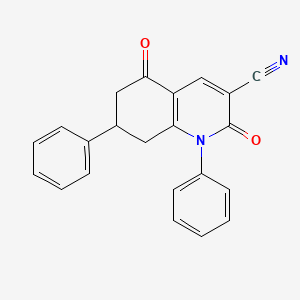

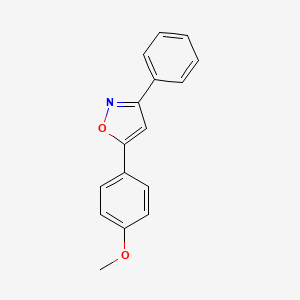
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
